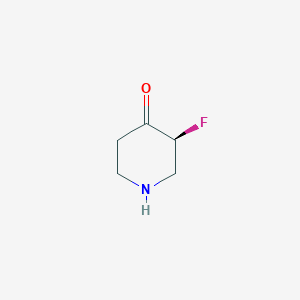

(S)-3-Fluoropiperidin-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H8FNO |

|---|---|

Molecular Weight |

117.12 g/mol |

IUPAC Name |

(3S)-3-fluoropiperidin-4-one |

InChI |

InChI=1S/C5H8FNO/c6-4-3-7-2-1-5(4)8/h4,7H,1-3H2/t4-/m0/s1 |

InChI Key |

GYCGAPQMEYPDIJ-BYPYZUCNSA-N |

Isomeric SMILES |

C1CNC[C@@H](C1=O)F |

Canonical SMILES |

C1CNCC(C1=O)F |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Characterization of S 3 Fluoropiperidin 4 One

Advanced Spectroscopic Techniques for Absolute and Relative Stereochemistry Determination

Spectroscopic analysis is fundamental to the structural characterization of (S)-3-Fluoropiperidin-4-one, providing an empirical basis for determining its atomic arrangement, stereochemistry, and conformational dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR, and Conformational Analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure and conformational behavior of this compound. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, both individually and through two-dimensional (2D) correlation experiments, provides a complete picture of the molecule's dynamic structure.

The piperidine (B6355638) ring is expected to adopt a chair conformation to minimize steric and torsional strain. For a 3-substituted piperidinone, the fluorine atom can exist in either an axial or an equatorial position. Extensive studies on related 3-fluoropiperidine (B1141850) systems have shown a strong preference for the conformer where the fluorine atom occupies the axial position. d-nb.infonih.govresearchgate.net This preference is attributed to stabilizing hyperconjugative interactions, specifically the donation of electron density from an anti-periplanar C-H σ-orbital into the low-lying C-F σ* anti-bonding orbital. nih.govresearchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The protons on the piperidine ring would exhibit complex splitting patterns due to geminal and vicinal couplings. The proton at C3 (H3), being deshielded by the adjacent fluorine and carbonyl group, is expected to appear at a characteristic downfield shift. The magnitude of the coupling constants, particularly the three-bond couplings (³J), is crucial for conformational analysis. A large ³J value between axial protons (³J_ax,ax ≈ 10-13 Hz) versus small values for axial-equatorial or equatorial-equatorial couplings (³J_ax,eq / ³J_eq,eq ≈ 2-5 Hz) helps to assign the relative stereochemistry.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five carbon atoms in the molecule, confirming its asymmetry due to the chiral center at C3. masterorganicchemistry.com The carbonyl carbon (C4) would be the most deshielded, appearing furthest downfield (typically >200 ppm). libretexts.org The carbon atom bonded to fluorine (C3) will exhibit a large one-bond ¹³C-¹⁹F coupling constant (¹J_CF), a characteristic feature of fluorinated organic compounds. libretexts.org

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides direct information about the fluorine's environment. For this compound, a single resonance is expected. The multiplicity of this signal is determined by its coupling to adjacent protons, primarily H3, H2, and H5. The magnitude of the three-bond fluorine-proton coupling constants (³J_HF) is particularly diagnostic of the fluorine's orientation. nih.gov A large coupling constant (³J_HF > 30 Hz) is indicative of an anti-periplanar (axial) relationship between the fluorine and a proton, while a smaller coupling constant (³J_HF < 15 Hz) suggests a synclinal (equatorial) relationship. nih.gov

2D NMR and Conformational Analysis: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to definitively assign all proton and carbon signals by establishing ¹H-¹H and ¹H-¹³C correlations, respectively. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can confirm the chair conformation and the stereochemical arrangement by identifying protons that are close in space. For instance, in the axial-fluorine conformer, NOE correlations would be expected between the axial protons at C2, C3, C5, and C6.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Atom | Multiplicity | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |

| H2ax | ddd | 2.8 - 3.2 | ²J_H2ax,H2eq ≈ 12-14; ³J_H2ax,H3 ≈ 8-10 |

| H2eq | ddd | 3.3 - 3.7 | ²J_H2eq,H2ax ≈ 12-14; ³J_H2eq,H3 ≈ 3-5 |

| H3 | ddd | 4.8 - 5.2 | ²J_H3,F ≈ 45-50; ³J_H3,H2ax ≈ 8-10; ³J_H3,H2eq ≈ 3-5 |

| H5ax | ddd | 2.5 - 2.9 | ²J_H5ax,H5eq ≈ 13-15; ³J_H5ax,H6ax ≈ 11-13 |

| H5eq | ddd | 2.9 - 3.3 | ²J_H5eq,H5ax ≈ 13-15; ³J_H5eq,H6eq ≈ 3-5 |

| H6ax | ddd | 3.0 - 3.4 | ²J_H6ax,H6eq ≈ 12-14; ³J_H6ax,H5ax ≈ 11-13 |

| H6eq | ddd | 3.5 - 3.9 | ²J_H6eq,H6ax ≈ 12-14; ³J_H6eq,H5eq ≈ 3-5 |

| NH | br s | 1.8 - 2.5 | - |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Atom | Hybridization | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |

| C2 | sp³ | 45 - 55 | ²J_CF ≈ 18-25 |

| C3 | sp³ | 88 - 98 | ¹J_CF ≈ 180-200 |

| C4 | sp² | 200 - 210 | ²J_CF ≈ 20-28 |

| C5 | sp³ | 40 - 50 | ³J_CF ≈ 5-10 |

| C6 | sp³ | 42 - 52 | ³J_CF ≈ 2-5 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically <5 ppm), the exact molecular formula can be unequivocally determined. For C₅H₈FNO, the calculated exact mass is 117.05899 Da. The HRMS measurement of the protonated molecule [M+H]⁺ would yield an m/z value extremely close to 118.06677 Da.

Fragmentation pathway analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecular ion into smaller, charged fragments. The fragmentation of cyclic amines and ketones is typically dominated by alpha-cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the heteroatom or carbonyl group.

For this compound, key fragmentation pathways are expected to include:

Alpha-cleavage adjacent to the nitrogen atom: Cleavage of the C2-C3 or C5-C6 bond.

Alpha-cleavage adjacent to the carbonyl group: Cleavage of the C3-C4 or C4-C5 bond.

Loss of small neutral molecules: Such as CO (carbonyl group) or HF.

The resulting fragment ions provide corroborating evidence for the proposed piperidinone core structure.

Table 3: Predicted HRMS Fragmentation Ions for this compound

| Fragment Ion (m/z) | Proposed Formula | Description of Loss |

| 118.0668 | [C₅H₉FNO]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 98.0562 | [C₅H₇NO]⁺ | Loss of HF from [M+H]⁺ |

| 90.0551 | [C₄H₈FN]⁺ | Loss of CO from [M+H]⁺ (α-cleavage) |

| 70.0402 | [C₄H₅O]⁺ | Loss of CH₂FN from [M+H]⁺ (α-cleavage) |

| 60.0450 | [C₃H₆N]⁺ | Retro-Diels-Alder type fragmentation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of the molecule, providing definitive identification of its functional groups. The spectra are complementary; for instance, the polar carbonyl bond gives a strong IR absorption, while C-C bonds are more prominent in Raman spectra.

Key expected vibrational frequencies for this compound include:

N-H Stretch: A moderate absorption in the IR spectrum around 3300-3400 cm⁻¹.

C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.

C=O Stretch: A very strong, sharp absorption in the IR spectrum, typically between 1710-1730 cm⁻¹, characteristic of a six-membered ring ketone.

N-H Bend: A moderate absorption around 1590-1650 cm⁻¹.

C-F Stretch: A strong absorption in the fingerprint region, typically between 1000-1150 cm⁻¹, which is often characteristic of the C-F bond.

While these techniques confirm the presence of functional groups, subtle shifts in peak positions can also provide conformational insights, although these are often complex to interpret without computational support.

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| N-H stretch | IR | 3300 - 3400 | Medium |

| C-H stretch (sp³) | IR, Raman | 2850 - 2960 | Medium-Strong |

| C=O stretch | IR | 1710 - 1730 | Strong |

| N-H bend | IR | 1590 - 1650 | Medium |

| C-F stretch | IR | 1000 - 1150 | Strong |

X-ray Crystallography for Solid-State Stereochemical Assignment

Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. If a suitable single crystal of this compound can be grown, this technique would yield precise data on bond lengths, bond angles, and torsional angles.

This analysis would:

Confirm the absolute stereochemistry at the C3 chiral center.

Unequivocally establish the chair conformation of the piperidine ring.

Determine whether the fluorine substituent occupies an axial or equatorial position in the crystal lattice. This may differ from the solution-state preference due to intermolecular forces like hydrogen bonding.

Reveal details of intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygen, which dictate the crystal packing arrangement.

While a solved crystal structure for this compound is not publicly available as of this writing, studies on similarly substituted piperidin-4-one derivatives consistently show the adoption of a chair conformation in the solid state.

Computational Chemistry Approaches for Molecular Structure and Reactivity

Computational chemistry serves as a powerful predictive and interpretive tool that complements experimental data, offering insights into molecular properties that are difficult to measure directly.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations are invaluable for several purposes.

Geometry Optimization: By using a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)), the lowest energy conformations of the molecule can be calculated. This allows for a theoretical prediction of the preferred geometry, including the chair conformation of the ring and the axial versus equatorial preference of the fluorine atom. Such calculations for 3-fluoropiperidine systems consistently show that the axial-fluorine conformer is energetically favored over the equatorial conformer, often by 1-2 kcal/mol, a preference that is enhanced in polar solvents. d-nb.infonih.gov

Electronic Structure: DFT calculations provide detailed information about the molecule's electronic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to understand the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. Furthermore, calculated molecular electrostatic potential (MEP) maps can visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of interaction.

Spectroscopic Prediction: DFT can be used to predict spectroscopic data. Calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to aid in peak assignment. Similarly, NMR chemical shifts and coupling constants can be calculated and compared with experimental values to validate the proposed structure and conformation.

Molecular Dynamics Simulations for Conformational Landscapes

While specific molecular dynamics (MD) simulations for this compound are not extensively available in the public domain, the conformational landscapes of similar fluorinated piperidine derivatives have been investigated, providing valuable insights. MD simulations allow for the exploration of the dynamic nature of the molecule, revealing the accessible conformations and the energetic barriers between them.

For the piperidine ring in this compound, the primary conformations of interest are the chair, boat, and twist-boat forms. Due to its lower energy, the chair conformation is generally the most populated. In this conformation, the fluorine atom at the C3 position can exist in either an axial or an equatorial orientation. The relative stability of these two orientations is dictated by a complex interplay of steric and stereoelectronic effects.

MD simulations on analogous systems often involve defining a force field that accurately describes the interactions within the molecule and with its environment (e.g., solvent). The simulations would typically be run for a sufficient duration to ensure thorough sampling of the conformational space. Analysis of the simulation trajectories would provide information on the population of different conformers, dihedral angle distributions, and the flexibility of the ring system.

A hypothetical molecular dynamics simulation of this compound in an aqueous environment would likely show the piperidine ring predominantly adopting a chair conformation. The fluorine atom would be expected to interchange between the axial and equatorial positions. The relative populations of these conformers would be quantified by integrating the simulation time spent in each state.

Table 1: Hypothetical Conformational Population of this compound in Water from MD Simulations

| Conformer | Fluorine Orientation | Population (%) |

|---|---|---|

| Chair | Axial | 45-55 |

| Chair | Equatorial | 45-55 |

| Boat/Twist-Boat | - | <5 |

Note: This table is illustrative and based on findings for similar 3-fluoropiperidine systems. Specific values for this compound would require dedicated computational studies.

Theoretical Studies on Fluorine Conformational Effects (e.g., Gauche Effect)

Theoretical studies, often employing density functional theory (DFT) or other quantum chemical methods, provide a deeper understanding of the electronic effects that govern the conformational preferences of fluorinated molecules. One of the key concepts in this context is the gauche effect . wikipedia.org

The gauche effect describes the tendency of a molecule to adopt a gauche conformation (a dihedral angle of approximately 60°) over an anti conformation (180°) when two electronegative substituents are present on adjacent carbon atoms. wikipedia.org This phenomenon is often attributed to stabilizing hyperconjugative interactions. wikipedia.org Specifically, the donation of electron density from a C-H σ bonding orbital to an adjacent C-F σ* antibonding orbital is most effective in a gauche arrangement. wikipedia.org

In the case of this compound, the relevant interaction would be between the C-F bond at C3 and the C-N bond within the piperidine ring. However, studies on 3-fluoropiperidine itself have indicated that the classic fluorine gauche effect is not the dominant factor in determining its conformational equilibrium. beilstein-journals.orgnih.gov In these systems, the axial conformer is often found to be similarly or even slightly more populated than the equatorial conformer, which is contrary to what would be expected based on steric hindrance alone. beilstein-journals.org

This preference for the axial position in some fluorinated piperidines has been attributed to other stereoelectronic interactions, including:

Hyperconjugation: A stabilizing interaction can occur between the nitrogen lone pair and the σ* orbital of the C-F bond when the fluorine is in the axial position (an anti-periplanar arrangement).

Charge-Dipole Interactions: In protonated piperidinium salts, an attractive interaction between the positively charged nitrogen and the partial negative charge on the axial fluorine atom can stabilize this conformation. nih.govd-nb.info

For this compound, the presence of the C4-keto group introduces further complexity. The carbonyl group's dipole and its ability to engage in electronic interactions will modulate the conformational preferences. Theoretical calculations would be necessary to deconvolute these various effects and predict the most stable conformation.

Table 2: Key Stereoelectronic Interactions Influencing the Conformation of this compound

| Interaction | Description | Favored Fluorine Orientation |

|---|---|---|

| Steric Hindrance | Repulsion between the fluorine atom and other axial hydrogens. | Equatorial |

| Gauche Effect (F-C-C-N) | Stabilizing hyperconjugation (σC-H -> σ*C-F). | Gauche (axial-like) |

| nN -> σ*C-F Hyperconjugation | Interaction between the nitrogen lone pair and the anti-bonding orbital of the C-F bond. | Axial |

| Dipole-Dipole Interactions | Interactions involving the C-F and C=O bond dipoles. | Dependent on relative orientation |

This table summarizes the principal electronic and steric effects at play. The net effect on the conformational equilibrium of this compound arises from the sum of these contributions.

Chemical Reactivity and Derivatization Strategies of S 3 Fluoropiperidin 4 One

Transformations at the Ketone Functionality

The ketone group at the C4 position is a primary site for a variety of chemical transformations, enabling the introduction of new substituents and the creation of diverse molecular scaffolds.

Reduction to Alcohols

The reduction of the ketone in (S)-3-Fluoropiperidin-4-one derivatives to the corresponding alcohol is a common and crucial transformation. This reaction generates a new stereocenter at the C4 position, leading to the formation of diastereomeric alcohols. The choice of reducing agent can significantly influence the stereochemical outcome of the reaction.

For instance, the reduction of N-Boc protected 3-fluoropiperidin-4-one with sodium borohydride (NaBH₄) typically yields a mixture of cis and trans diastereomers. nih.gov More sophisticated catalytic systems, such as those employed in Noyori-type asymmetric hydrogenations, can provide high levels of both diastereoselectivity and enantioselectivity, enabling the synthesis of a single stereoisomer. researchgate.net

| Reagent | Product(s) | Diastereomeric Ratio (cis:trans) | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | cis- and trans-3-Fluoropiperidin-4-ol | Variable, often around 2:1 to 4:1 | nih.gov |

| Noyori-type Ru-catalyst | Predominantly one cis enantiomer | >90% ds | researchgate.net |

Reductive Amination

Reductive amination of the ketone provides a direct route to 4-amino-3-fluoropiperidine derivatives. This one-pot reaction involves the initial formation of an imine or enamine intermediate upon reaction with a primary or secondary amine, followed by in-situ reduction. masterorganicchemistry.com Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoboriydride (NaBH₃CN), which are mild enough to selectively reduce the iminium ion in the presence of the ketone. commonorganicchemistry.comchemicalbook.com This method is highly versatile, allowing for the introduction of a wide range of substituents at the 4-position.

| Amine | Reducing Agent | Product |

|---|---|---|

| Primary Amine (R-NH₂) | Sodium Triacetoxyborohydride | N-Substituted-(S)-4-amino-3-fluoropiperidine |

| Secondary Amine (R₂NH) | Sodium Cyanoborohydride | N,N-Disubstituted-(S)-4-amino-3-fluoropiperidine |

Wittig Reaction and Related Olefinations

The Wittig reaction offers a powerful method for converting the ketone into an exocyclic double bond, yielding 4-methylene-3-fluoropiperidine derivatives. wikipedia.org This reaction involves the use of a phosphorus ylide (Wittig reagent), which reacts with the ketone to form an alkene and a phosphine oxide. masterorganicchemistry.comorganic-chemistry.org The nature of the ylide can be varied to introduce a range of substituted olefins. Related olefination reactions, such as the Horner-Wadsworth-Emmons reaction, can also be employed, often with enhanced control over the stereochemistry of the resulting double bond.

Formation of Spirocycles

The ketone functionality of this compound can serve as an anchor point for the construction of spirocyclic systems. whiterose.ac.uk These three-dimensional structures are of significant interest in drug discovery. nih.gov Spirocycles can be formed through various strategies, including intramolecular cyclization reactions where a nucleophile tethered to another part of the molecule attacks the ketone, or through multi-component reactions that assemble the spirocyclic framework in a single step. beilstein-journals.org

Reactions Involving the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring is another key site for derivatization, allowing for the introduction of a wide variety of substituents that can modulate the physicochemical and pharmacological properties of the molecule.

N-Alkylation and N-Acylation

The piperidine nitrogen can be readily functionalized through N-alkylation and N-acylation reactions. N-alkylation is typically achieved by reacting the amine with an alkyl halide or by reductive amination with an aldehyde or ketone. N-acylation involves the reaction with an acyl chloride, anhydride, or carboxylic acid (using a coupling agent) to form the corresponding amide. These reactions are generally high-yielding and allow for the introduction of a vast array of functional groups.

N-Arylation

The formation of a bond between the piperidine nitrogen and an aromatic ring is often accomplished using palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This powerful reaction allows for the coupling of the piperidine with a wide range of aryl halides or triflates, providing access to N-arylpiperidine derivatives that are prevalent in many biologically active compounds. nih.govnih.govresearchgate.net

| Reaction | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl Bromide | Pd catalyst with a phosphine ligand | N-Aryl-(S)-3-fluoropiperidin-4-one |

| Buchwald-Hartwig Amination | Aryl Chloride | Pd catalyst with a sterically hindered phosphine ligand | N-Aryl-(S)-3-fluoropiperidin-4-one |

Formation of N-Heterocyclic Derivatives

The piperidine nitrogen can also be incorporated into larger heterocyclic systems. For example, reaction with appropriate bifunctional reagents can lead to the formation of fused or bridged bicyclic structures, further expanding the chemical space accessible from this compound.

Stereoselective Functional Group Interconversions on the Fluorinated Ring

The presence of the fluorine atom at a stereogenic center introduces an additional layer of complexity and opportunity for synthetic manipulation. Maintaining or inverting the stereochemistry at this center, and influencing the stereochemistry of adjacent centers, are key considerations in the derivatization of this compound.

The enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol highlights the ability to control the stereochemistry of both the fluorine- and hydroxyl-bearing carbons. nih.gov The stereochemical outcome of reactions on the ring can be influenced by the existing stereocenter and the conformation of the piperidine ring. It has been noted that in some fluorinated piperidine systems, there is a preference for the fluorine atom to occupy an axial position due to favorable dipole interactions. scientificupdate.com This conformational preference can impact the facial selectivity of approaching reagents.

Regioselective Modifications and Functionalization

Beyond the ketone and nitrogen, the carbon backbone of the piperidine ring offers further opportunities for functionalization. Achieving regioselectivity in these modifications is a significant synthetic challenge.

While specific examples of regioselective functionalization of the this compound ring at positions other than C4 and N1 are not extensively documented, general strategies for the functionalization of piperidine rings can be considered. These may include:

α-Functionalization: Deprotonation at the C2 or C6 position, followed by reaction with an electrophile. The presence of the fluorine atom at C3 may influence the acidity of the neighboring protons.

Directed Metalation: The use of a directing group on the nitrogen to guide metalation to a specific position on the ring, followed by quenching with an electrophile.

Radical Reactions: The use of radical-mediated reactions to introduce substituents at various positions on the ring.

The development of methods for the regioselective functionalization of the fluorinated piperidine ring remains an active area of research, with the potential to unlock access to novel and structurally complex derivatives.

S 3 Fluoropiperidin 4 One As a Chiral Building Block in Complex Molecule Synthesis

Design and Synthesis of Novel Fluoropiperidine Derivatives

The utility of (S)-3-Fluoropiperidin-4-one as a building block is predicated on the ability to access it and its derivatives in an enantiomerically pure form. A key precursor, cis-1-Boc-3-fluoropiperidin-4-ol, has been synthesized enantioselectively, providing a crucial starting point for various derivatives. nih.gov One effective method employs an organocatalytic enantioselective fluorination of N-Boc-piperidin-4-one. This approach has been shown to be effective using modified cinchona alkaloid catalysts. nih.gov Further studies have demonstrated that simpler, commercially available primary amines, such as α-methylbenzylamine, can also catalyze this fluorination with comparable levels of enantioselectivity. nih.gov The resulting fluorinated piperidinols can often be crystallized to achieve high enantiopurity. nih.gov

Once the chiral core is established, the ketone and the protected amine functionalities serve as handles for a wide array of chemical transformations to generate diverse derivatives. These synthetic strategies allow for the introduction of various substituents and the extension of the molecular framework.

Key Synthetic Transformations for Derivatization:

| Transformation | Reagents & Conditions | Resulting Derivative Type |

| Reductive Amination | Amine (R-NH2), NaBH(OAc)3 or H2/Pd-C | 4-Amino-3-fluoropiperidines |

| N-Alkylation / N-Arylation | Alkyl/Aryl Halide, Base (e.g., K2CO3) | N-Substituted-3-fluoropiperidones |

| Wittig Reaction | Phosphonium Ylide | 4-Alkylidene-3-fluoropiperidines |

| Aldol Condensation | Aldehyde/Ketone, Acid/Base Catalyst | 4-(Hydroxyalkyl)-3-fluoropiperidones |

These derivatization strategies are crucial for exploring the structure-activity relationships (SAR) of lead compounds in drug discovery programs. For instance, the synthesis of various N-alkyl-3-aminomethyl-3-fluoropiperidines has been described, highlighting the utility of this scaffold in generating bifunctional building blocks for medicinal chemistry.

Strategic Incorporation into Bioactive Scaffolds and Frameworks

The 3-fluoropiperidine (B1141850) motif is a privileged structure that has been strategically incorporated into a variety of bioactive scaffolds to enhance their therapeutic potential. The introduction of fluorine can favorably alter properties such as lipophilicity, metabolic stability, and the pKa of the piperidine (B6355638) nitrogen. scientificupdate.com This modulation can disrupt binding to off-target proteins, such as the hERG ion channel, which is a common cause of cardiovascular toxicity. scientificupdate.com

One prominent example is the incorporation of a syn-3-fluoro-4-aminopiperidine scaffold into a potent Calcitonin Gene-Related Peptide (CGRP) receptor antagonist developed for the treatment of migraines. researchgate.netnih.gov The fluorine atom in this complex molecule plays a key role in optimizing the drug's pharmacological profile. Similarly, a 3-fluoropiperidine moiety was integral to the design of a Kinesin Spindle Protein (KSP) inhibitor, MK-0731, for the treatment of taxane-refractory cancers. scientificupdate.com

The following table summarizes examples of bioactive scaffolds that feature the 3-fluoropiperidine core.

| Bioactive Scaffold / Drug Candidate | Therapeutic Target | Rationale for Fluoropiperidine Incorporation |

| CGRP Receptor Antagonist | Calcitonin Gene-Related Peptide (CGRP) Receptor | Optimization of pharmacological properties and receptor binding. researchgate.netnih.gov |

| MK-0731 | Kinesin Spindle Protein (KSP) | Enhancement of potency and drug-like properties. scientificupdate.com |

| General CNS Agents | Various CNS Targets | Modulation of pKa to fine-tune blood-brain barrier penetration and target engagement. scientificupdate.com |

Applications in the Asymmetric Synthesis of Complex Molecules and Analogues

The enantiopure nature of this compound and its derivatives makes them invaluable starting materials for the asymmetric synthesis of complex molecules. The stereocenter bearing the fluorine atom is carried through the synthetic sequence, ensuring the desired stereochemistry in the final product. The development of scalable, asymmetric routes to these building blocks is therefore of high importance.

The synthesis of the aforementioned CGRP receptor antagonist provides an excellent case study. researchgate.netnih.gov Two distinct and practical asymmetric approaches were developed to construct the crucial syn-1,2-amino-fluoropiperidine intermediate.

Ru-catalyzed Asymmetric Hydrogenation : An initial approach utilized the asymmetric hydrogenation of a custom-synthesized fluoride-substituted enamide, which enabled the production of sufficient material for early preclinical studies. researchgate.netnih.gov

Dynamic Kinetic Asymmetric Transamination : A more cost-effective and scalable second-generation synthesis was developed employing a dynamic kinetic asymmetric transamination of the corresponding fluorinated piperidinone. researchgate.net This process uses a specifically evolved transaminase enzyme to convert the racemic ketone into the desired chiral amine with high diastereoselectivity and enantiomeric excess. researchgate.net

These advanced synthetic methods highlight how a chiral building block strategy, centered on a fluorinated piperidine core, can be effectively implemented for the large-scale manufacturing of complex active pharmaceutical ingredients. researchgate.net Another application of asymmetric synthesis is the 'Clip-Cycle' approach to generate 3-spiropiperidines, where an intramolecular asymmetric aza-Michael cyclization is promoted by a chiral phosphoric acid catalyst, demonstrating the versatility of piperidine precursors in constructing complex architectures. whiterose.ac.uk

Comparison of Asymmetric Methods for syn-3-Fluoro-4-aminopiperidine Synthesis

| Method | Key Features | Advantages |

| Asymmetric Hydrogenation | Ruthenium-catalyzed reduction of a fluorinated enamide. researchgate.net | Effective for initial scale-up; high enantioselectivity. |

| Dynamic Kinetic Asymmetric Transamination | Enzymatic conversion of a racemic ketone to a chiral amine with in-situ racemization. researchgate.net | Highly cost-effective; excellent stereocontrol (diastereo- and enantioselectivity); suitable for large-scale production. researchgate.net |

The continued development of synthetic routes to chiral fluorinated piperidones and their application in the total synthesis of biologically active molecules underscores their significance in modern drug discovery and development.

Research Applications of S 3 Fluoropiperidin 4 One in Contemporary Chemical Biology and Early Stage Drug Discovery Research

Modulation of Molecular Properties Through Fluorine Introduction

The introduction of a fluorine atom into the piperidine (B6355638) ring, as seen in (S)-3-Fluoropiperidin-4-one, imparts significant changes to the molecule's fundamental properties. These modifications are a direct result of fluorine's distinct electronic and steric characteristics and are strategically exploited by medicinal chemists to enhance the drug-like properties of new chemical entities.

Influence on pKa and Basicity of Nitrogen-Containing Heterocycles

The basicity of the nitrogen atom in a heterocyclic ring is a critical parameter that influences a molecule's solubility, membrane permeability, and interaction with biological targets. The introduction of a highly electronegative fluorine atom can significantly modulate the pKa of nearby nitrogen atoms. In the context of the piperidine ring, fluorine's strong electron-withdrawing inductive effect reduces the electron density on the nitrogen atom, thereby decreasing its basicity.

Table 1: Effect of Fluorine Substitution on the pKa of Piperidine Derivatives

| Compound | Substituent | Position of Fluorine | pKa |

|---|---|---|---|

| Piperidine | None | N/A | ~11.2 |

| 4-Fluoropiperidine | -F | 4 | Lowered |

| 3-Fluoropiperidine (B1141850) (axial F) | -F | 3 | 7.6 |

| 3-Fluoropiperidine (equatorial F) | -F | 3 | 6.6 |

Stereoelectronic and Conformational Control

The substitution of hydrogen with fluorine can profoundly influence the conformational preferences of the piperidine ring. This is due to a combination of stereoelectronic effects, including hyperconjugation and electrostatic interactions. In 3-fluoropiperidine systems, a notable preference for the fluorine atom to occupy an axial position has been observed, a phenomenon known as the axial-F preference.

This preference can be attributed to several factors:

Hyperconjugation: An interaction between the C-F σ* antibonding orbital and the lone pair of electrons on the nitrogen atom can stabilize the axial conformation.

Electrostatic Interactions: Favorable charge-dipole interactions between the partially negatively charged fluorine atom and the partially positively charged proton on the nitrogen (in its protonated state) can favor the axial orientation.

By dictating the conformational landscape of the piperidine ring, the fluorine atom in this compound can pre-organize the scaffold into a specific three-dimensional arrangement. This conformational rigidity can be highly beneficial for binding to a specific biological target, as it reduces the entropic penalty of binding and can lead to higher affinity and selectivity.

Impact on Metabolic Stability and Binding Affinity (General Mechanisms)

A primary driver for the incorporation of fluorine in drug discovery is to enhance a molecule's metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by enzymes such as cytochrome P450s. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the metabolic "soft spot" can be blocked, leading to a longer half-life and improved bioavailability of the compound.

Furthermore, fluorine can directly participate in and modulate interactions with a biological target, thereby influencing binding affinity. These interactions can include:

Hydrogen Bonds: While the C-F bond is a weak hydrogen bond acceptor, in certain protein environments, it can form favorable interactions with hydrogen bond donors.

Dipole-Dipole Interactions: The polarized C-F bond can engage in favorable dipole-dipole interactions within a protein binding pocket.

Hydrophobic Interactions: Fluorine can enhance local lipophilicity, which can lead to improved hydrophobic interactions with nonpolar regions of a protein.

The introduction of fluorine can also indirectly affect binding affinity by altering the electronic properties of neighboring functional groups, which may be crucial for target recognition.

Development of Fluorinated Chemical Probes and Tools for Biological Studies

While this compound may not be a chemical probe in its own right, it serves as a critical building block for the synthesis of sophisticated chemical probes and tools for biological investigation. Chemical probes are molecules designed to study biological systems, often by interacting with a specific target. The unique properties of fluorine make it a valuable element in the design of such tools.

Fluorinated piperidine scaffolds, derived from precursors like this compound, are utilized in fragment-based drug discovery, where small, low-complexity molecules are screened for their ability to bind to a biological target. The three-dimensional shape and modulated basicity of these fluorinated fragments make them valuable starting points for the development of more potent and selective ligands.

Furthermore, the incorporation of the fluorine-18 isotope (¹⁸F) into molecules is a key strategy for the development of radiotracers for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique used in both preclinical research and clinical diagnostics. This compound can serve as a precursor for the synthesis of ¹⁸F-labeled ligands, enabling the visualization and quantification of their target in living organisms.

Preclinical Research Applications (focus on scaffold utility and mechanism in research, not clinical outcomes)

The this compound scaffold has demonstrated significant utility in preclinical research, particularly in the design of ligands for challenging drug targets. Its conformational pre-organization and modulated physicochemical properties make it an attractive starting point for developing selective modulators of protein function.

Design of Ligands for G-Protein Coupled Receptors (GPCRs), e.g., 5-HT Receptors

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are the targets of a significant portion of modern medicines. The design of selective ligands for specific GPCR subtypes is a major challenge in drug discovery. The serotonin (5-HT) receptors, a family of GPCRs, are involved in a wide range of physiological and pathological processes, making them important therapeutic targets.

Research has shown that the incorporation of fluorine into piperidine-containing ligands can lead to high affinity and selectivity for specific 5-HT receptor subtypes. For example, the fluorination of 3-(3-(piperidin-1-yl)propyl)indole derivatives has been explored to develop selective ligands for the 5-HT₁D receptor. The reduced pKa of the fluorinated piperidine moiety in these compounds was found to have a beneficial influence on their oral absorption. The defined stereochemistry of this compound provides a clear advantage in designing ligands with specific interactions within the chiral binding pockets of GPCRs, potentially leading to improved potency and reduced off-target effects. The ketone functionality also offers a versatile handle for further chemical modification and elaboration into more complex ligand structures.

Synthesis of Precursors for Positron Emission Tomography (PET) Imaging Agents

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (¹⁸F). The development of novel PET tracers is essential for visualizing and quantifying biological processes in vivo, aiding in disease diagnosis and the development of new therapies.

The 3-fluoropiperidine scaffold is a valuable synthon in the preparation of ¹⁸F-labeled radiotracers. The carbon-fluorine bond is strong, and the ¹⁸F atom at the 3-position of the piperidine ring has been shown to be stable against in vivo defluorination, a critical requirement for a successful PET tracer.

Research has demonstrated the feasibility of radiolabeling 1,4-disubstituted 3-[¹⁸F]fluoropiperidines. nih.gov These studies have shown that the efficiency of fluorine-18 incorporation can be influenced by the nature of the substituent on the piperidine nitrogen. nih.gov For instance, electron-donating groups can lead to high radiochemical yields. nih.gov This foundational work underscores the potential of using fluorinated piperidine precursors, such as derivatives of this compound, for the synthesis of novel PET imaging agents.

While the direct application of this compound as a precursor in published PET tracer synthesis is not extensively documented, its structural features make it an attractive candidate for such applications. The ketone functionality at the 4-position could be further elaborated to introduce targeting vectors for specific biological targets, while the 3-fluoro position provides a site for ¹⁸F-labeling.

The development of ¹⁸F-labeled building blocks is a key strategy in PET chemistry, as it allows for a modular approach to the synthesis of a variety of radiotracers. rsc.org this compound and its derivatives fit well within this paradigm, offering a chiral, fluorinated scaffold that can be readily incorporated into more complex molecular structures.

The table below summarizes key considerations for the use of 3-fluoropiperidine derivatives in PET tracer development:

| Feature | Relevance to PET Tracer Design | Reference |

| ¹⁸F-Labeling | The 3-position is a suitable site for introducing fluorine-18. | nih.gov |

| In Vivo Stability | The C-F bond at the 3-position is stable against metabolic defluorination. | nih.gov |

| Synthetic Accessibility | Methods for the radiolabeling of 3-fluoropiperidines have been established. | nih.gov |

| Modular Design | Can serve as a building block for the synthesis of various targeted radiotracers. | rsc.org |

Future Perspectives and Emerging Research Directions

Innovations in Asymmetric Fluorination and Cyclization Methodologies

The precise, stereocontrolled installation of fluorine onto a piperidine (B6355638) ring is a formidable challenge that chemists are actively addressing. Future progress hinges on the development of more efficient, selective, and scalable asymmetric fluorination and cyclization techniques.

Catalytic Systems: Research is increasingly focused on novel catalytic systems that can deliver high enantioselectivity. While organocatalysis has shown promise, for instance, using modified cinchona alkaloids or proline derivatives for the enantioselective fluorination of piperidine precursors, the next wave of innovation is expected from transition-metal catalysis and biocatalysis. researchgate.netnih.gov Chiral transition-metal complexes, particularly those of palladium, are being explored for enantioselective fluorination reactions. researchgate.net Furthermore, enzymatic approaches offer a green and highly selective alternative. the-innovation.org Engineered enzymes, or "fluorinases," could provide unparalleled precision in C-F bond formation under mild conditions, expanding the toolkit for creating complex chiral fluorinated molecules. the-innovation.org

Electrophilic and Nucleophilic Reagents: The development of new fluorinating reagents is also critical. While electrophilic sources like Selectfluor are common, there is a growing interest in designing more nuanced and selective reagents. researchgate.netnih.gov Concurrently, advancements in handling and utilizing nucleophilic fluorine sources in asymmetric transformations are being pursued to broaden the scope of accessible fluorinated motifs. mdpi.com

| Methodology | Catalyst/Reagent Type | Key Advantages | Current Research Focus |

|---|---|---|---|

| Organocatalysis | Chiral amines (e.g., proline derivatives), Cinchona alkaloids | Metal-free, readily available catalysts. | Improving catalyst loading, expanding substrate scope. researchgate.net |

| Transition-Metal Catalysis | Chiral Palladium, Copper, or Iridium complexes | High turnover numbers, diverse reactivity. | Ligand design for enhanced enantiocontrol. researchgate.netmdpi.com |

| Biocatalysis | Engineered Enzymes (e.g., Fluorinases, Reductases) | Exceptional selectivity (enantio-, regio-, stereo-), mild reaction conditions, environmentally benign. the-innovation.org | Enzyme engineering to broaden substrate compatibility and reaction types. the-innovation.org |

| Cascade Reactions | Various (can be initiated by any of the above) | Increased atom and step economy, reduced waste. | Designing novel cascades for complex fluorinated heterocycles. nih.gov |

Advancements in Computational Design and Artificial Intelligence for Fluorinated Scaffold Development

Computational chemistry and artificial intelligence (AI) are revolutionizing how fluorinated molecules are designed and synthesized. mdpi.com These in silico tools enable researchers to navigate vast chemical spaces and predict molecular properties with increasing accuracy, thereby accelerating the discovery of new drug candidates. mdpi.comacs.org

Scaffold Design and Property Prediction: Computational methods, such as topology optimization and quantum mechanics calculations, are being used to design novel fluorinated scaffolds with tailored three-dimensional structures and electronic properties. nih.govresearchgate.net These models can predict how the introduction of a fluorine atom at a specific position, as in (S)-3-Fluoropiperidin-4-one, will affect a molecule's conformation, lipophilicity, and binding interactions with a biological target. tandfonline.com This predictive power allows chemists to prioritize the synthesis of compounds with the highest likelihood of success.

Generative Models for Drug Discovery: Deep learning and generative models are being employed to create entirely new molecules with desired properties. tudelft.nl By providing a model with a target profile (e.g., high binding affinity for a specific protein, optimal ADME properties), the AI can generate novel chemical structures, including those incorporating fluorinated piperidine scaffolds. This approach moves beyond screening existing libraries to actively designing the next generation of therapeutic agents. mdpi.com

| Tool/Technique | Application Area | Impact on Development |

|---|---|---|

| Molecular Dynamics/Quantum Mechanics | Property Prediction | Accurate prediction of conformational preferences, pKa, and metabolic stability. nyu.edu |

| AI-Driven Retrosynthesis | Synthesis Planning | Rapid generation of viable synthetic routes for complex fluorinated molecules. acs.orgnih.gov |

| Generative Adversarial Networks (GANs) / Recurrent Neural Networks (RNNs) | De Novo Drug Design | Creation of novel molecules with optimized properties for specific biological targets. mdpi.comtudelft.nl |

| Machine Learning Models | Reaction Optimization | Prediction of optimal reaction conditions (catalyst, solvent, temperature) to maximize yield and selectivity. nih.gov |

Expanded Scope of this compound in Synthetic Methodologies and Chemical Space Exploration

The true value of a building block like this compound lies in its versatility and its ability to serve as a starting point for the creation of a diverse array of more complex molecules. Future research will focus on expanding its synthetic utility and using it to access novel regions of chemical space.

Diversification of the Scaffold: The ketone functionality in this compound is a key handle for a wide range of chemical transformations. Future work will undoubtedly explore its conversion into other functional groups to generate a library of derivatives. For instance, reductive amination could introduce diverse substituents at the 4-position, while olefination reactions could be used to append different carbon-based structures. The development of stereoselective reductions of the ketone would also provide access to diastereomerically pure fluorinated piperidinols, which are themselves valuable building blocks. nih.gov

Exploring 3D Chemical Space: There is a growing consensus in medicinal chemistry that moving away from flat, aromatic structures towards more three-dimensional molecules can lead to improved selectivity and better drug properties. This concept, often termed "escaping flatland," highlights the importance of saturated heterocyclic scaffolds. whiterose.ac.uk Chiral, fluorinated piperidines like this compound are ideal starting points for exploring this 3D chemical space. By using this scaffold as a core, chemists can build libraries of molecules with well-defined three-dimensional shapes, increasing the probability of discovering compounds that can interact with the complex topologies of biological targets. whiterose.ac.ukresearchgate.net

Fragment-Based Drug Discovery (FBDD): The relatively small size and defined stereochemistry of this compound and its derivatives make them well-suited for use in FBDD. In this approach, small molecular fragments are screened for weak binding to a protein target. Hits are then grown or linked together to create more potent leads. The fluorinated piperidine core can provide a rigid, 3D anchor that orients appended functional groups for optimal interaction with a binding pocket. whiterose.ac.uk The exploration of chemical space using this scaffold will involve creating diverse fragment libraries and screening them against a wide range of therapeutic targets. youtube.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.